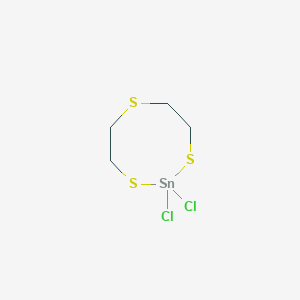

2,2-Dichloro-1,3,6,2-trithiastannocane

Description

2,2-Dichloro-1,3,6,2-trithiastannocane is an organotin compound featuring an eight-membered heterocyclic ring containing one tin (Sn) atom, three sulfur (S) atoms, and two chlorine (Cl) substituents at the 2-position. Its structure combines the electrophilic character of tin with the electron-donating properties of sulfur, making it a candidate for applications in catalysis and materials science. However, detailed studies on its synthesis, reactivity, and industrial applications remain sparse in publicly available literature.

Properties

CAS No. |

53006-68-1 |

|---|---|

Molecular Formula |

C4H8Cl2S3Sn |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

2,2-dichloro-1,3,6,2-trithiastannocane |

InChI |

InChI=1S/C4H10S3.2ClH.Sn/c5-1-3-7-4-2-6;;;/h5-6H,1-4H2;2*1H;/q;;;+4/p-4 |

InChI Key |

GPQARGWODFDZBF-UHFFFAOYSA-J |

Canonical SMILES |

C1CS[Sn](SCCS1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,3,6,2-trithiastannocane typically involves the reaction of tin(IV) chloride with a thiol compound under controlled conditions. One common method involves the use of a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:

SnCl4+3RSH→this compound+3HCl

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,3,6,2-trithiastannocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of a nucleophile, such as an alkyl or aryl halide, and a catalyst, such as palladium or copper.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

2,2-Dichloro-1,3,6,2-trithiastannocane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: Utilized in the production of specialty polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,3,6,2-trithiastannocane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the disruption of protein function. This mechanism is particularly relevant in its antimicrobial activity, where it disrupts the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Dichloro-Substituted Organohalides

2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123, CAS 306-83-2)

- Structure : A chlorofluorocarbon (CFC) with two chlorine atoms at the 2-position and three fluorine atoms.

- Toxicity : Workplace exposure limits (TWA) are set at 50–98 ppm, reflecting moderate toxicity .

- Contrast: Unlike the stannocane compound, HCFC-123 lacks sulfur and tin, resulting in distinct environmental and reactivity profiles.

Dichloro-Substituted Pesticides

Cypermethrin Derivatives (e.g., alpha-cypermethrin)

- Structure : Features a 3-(2,2-dichlorovinyl) group attached to a cyclopropane ring.

- Applications : Broad-spectrum insecticides targeting nervous systems in pests .

- Reactivity: The dichlorovinyl group enhances stability and bioactivity, unlike the tin-sulfur framework of the stannocane, which may favor catalytic or coordination chemistry.

Dichloro-Metal Complexes

Dichloro-Ruthenium Complexes (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II))

- Structure : Dichloro ligands coordinate with ruthenium, paired with chiral phosphine and diamine ligands.

- Applications : Asymmetric hydrogenation catalysts in pharmaceutical synthesis .

- Contrast: While both contain dichloro substituents, the stannocane’s tin-sulfur backbone lacks the chiral ligand architecture critical for enantioselective catalysis.

Comparative Data Table

Research Findings and Gaps

- Reactivity: The stannocane’s sulfur atoms may facilitate ligand exchange or redox reactions, contrasting with HCFC-123’s inertness under ambient conditions .

- In contrast, HCFC-123 and cypermethrins have well-documented safety profiles .

- Synthetic Challenges: Unlike dichloro-ruthenium complexes, which are synthesized via controlled ligand substitution, the stannocane’s macrocyclic structure likely requires templated cyclization, a less-explored pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.